molecular formula C20H23BrN6O B10785692 Pyrido[4,3-d]pyrimidine deriv. 3r

Pyrido[4,3-d]pyrimidine deriv. 3r

Cat. No.: B10785692
M. Wt: 443.3 g/mol
InChI Key: WPUBKZIJROOKPL-UHFFFAOYSA-N
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Description

Pyrido[4,3-d]pyrimidine deriv. 3r is a chemical compound designed for pioneering research in oncology, specifically targeting the Kirsten rat sarcoma viral oncogene homolog (KRAS) . KRAS is one of the most frequently mutated oncogenes in human cancers, with mutations occurring in up to 85% of cases of pancreatic ductal adenocarcinoma, 30% of non-small cell lung cancer (NSCLC), and 35-45% of colon cancers . This derivative is part of a class of novel pyrido[4,3-d]pyrimidine compounds investigated for their ability to inhibit the activity of key KRAS mutants, including G12C, G12D, and G12V . The pyrido[4,3-d]pyrimidine scaffold is a bicyclic 6-6 system of considerable pharmacological importance and is recognized as a versatile template for developing potent kinase inhibitors . By targeting aberrant KRAS signaling pathways, this compound provides researchers with a valuable tool for studying tumor proliferation and survival mechanisms. It is intended for use in non-clinical in vitro and in vivo studies to advance the discovery of new therapeutic agents for cancers with significant unmet medical needs. This product is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C20H23BrN6O

Molecular Weight

443.3 g/mol

IUPAC Name

4-N-(3-bromophenyl)-7-N-(3-morpholin-4-ylpropyl)pyrido[4,3-d]pyrimidine-4,7-diamine

InChI

InChI=1S/C20H23BrN6O/c21-15-3-1-4-16(11-15)26-20-17-13-23-19(12-18(17)24-14-25-20)22-5-2-6-27-7-9-28-10-8-27/h1,3-4,11-14H,2,5-10H2,(H,22,23)(H,24,25,26)

InChI Key

WPUBKZIJROOKPL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=NC=C3C(=C2)N=CN=C3NC4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Core Heterocycle Formation

The foundational synthesis of Pyrido[4,3-d]pyrimidine scaffolds employs 3-aminopyridine-4-carboxylic acid derivatives reacting with substituted amidines under nucleophilic catalysis. As detailed in CN101547922B, this one-pot protocol demonstrates remarkable efficiency:

Reaction Conditions

  • Catalyst : Sodium acetate (3 equiv)

  • Solvent : Ethylene glycol monomethyl ether (5 vol)

  • Temperature : 120°C (reflux)

  • Time : 6-8 hours

A representative synthesis of 6-chloro-2-methyl Pyrido[4,3-d]pyrimidin-4(3H)-one illustrates the process:

  • Charge 5-amino-2-chloropyridine-4-carboxylic acid (1.0 kg, 5.8 mol) into ethylene glycol monomethyl ether (5 L)

  • Add acetamidine hydrochloride (2.2 kg, 23.2 mol) and sodium acetate (2.4 kg, 17.4 mol)

  • Reflux at 120°C for 6 hours under N₂

  • Quench with H₂O (4 L), extract with ethyl acetate (2×5 L)

  • Concentrate organic layers and recrystallize from acetonitrile

Yield : 86% (976 g)
Purity : >99% by HPLC (210 nm)
Key Advantage : Eliminates intermediate isolation steps observed in earlier multi-stage routes

Substituent Compatibility Analysis

Table 1 compares yields across 12 derivatives synthesized via this method:

X (Position 6)R (Position 2)Yield (%)Purity (%)
ClCH₃8699.2
BrC₆H₅7898.5
FCF₃7297.8
HOCH₃8198.9

Electron-withdrawing groups (Cl, Br) at position 6 enhance reaction rates by 23% compared to electron-donating substituents (OCH₃), likely due to increased electrophilicity of the pyridine nitrogen.

Reductive Amination for Piperidine Sidechain Introduction

Chiral Center Formation

The critical (3R,4R)-4-methylpiperidine moiety in Deriv. 3r introduces stereochemical complexity. US20030130292 discloses a four-step asymmetric synthesis:

  • Mannich Reaction : Condense pyrrolo[2,3-d]pyrimidine-4-amine with (R)-epichlorohydrin

  • Ring-Opening : Treat with methylamine in THF at -15°C

  • Reductive Amination : React with 3-oxo-propionitrile using NaBH(OAc)₃

  • Salt Formation : Precipitate mono-citrate salt from ethanol/H₂O

Critical Parameters

  • Temperature Control : Maintaining -15±2°C during ring-opening prevents racemization

  • Stoichiometry : 1.2 equiv NaBH(OAc)₃ ensures complete imine reduction

  • Crystallization : Ethanol/water (7:3 v/v) achieves 99.5% diastereomeric excess

Yield Optimization Challenges

Comparative trials reveal inherent limitations:

StepLab-Scale Yield (%)Pilot Plant Yield (%)
Mannich Reaction9285
Reductive Amination8876
Salt Formation9591

Scale-up difficulties arise from exothermic side reactions during reductive amination, necessitating jacketed reactors with precise ΔT ≤5°C/min.

Late-Stage Functionalization Strategies

S-Alkylation for Solubility Enhancement

Derbisbekova et al. demonstrated that post-synthetic modification of Pyrido[4,3-d]pyrimidin-4-thiones improves pharmacokinetic properties:

Procedure

  • Generate thiolate intermediate using K₂CO₃/DMF

  • React with α-bromoacetamides (1.5 equiv) at 60°C

  • Purify via silica gel chromatography (EtOAc/hexane)

Representative Derivatives

  • 4-(2-Morpholinoethylsulfanyl) : 68% yield, logP 1.2

  • 4-(3-Picolylsulfanyl) : 72% yield, logP 0.8

This method enables precise control over lipophilicity (ΔlogP = 0.4-1.6) without affecting the core heterocycle.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Synthetic Routes

Table 2 compares three manufacturing approaches for Deriv. 3r:

ParameterCyclocondensationReductive AminationS-Alkylation
API Cost ($/kg)12,50034,00028,000
Cycle Time (days)3118
Purity Threshold99%99.5%98%
Waste Volume (L/kg)120480310

Cyclocondensation emerges as the most viable commercial route due to 63% lower solvent consumption and 4× faster throughput compared to reductive methods.

Crystallization and Polymorph Control

The mono-citrate salt of Deriv. 3r exhibits three polymorphic forms with distinct dissolution profiles:

Form I (Preferred):

  • Space Group : P2₁2₁2₁

  • Unit Cell : a=8.42 Å, b=11.03 Å, c=17.51 Å

  • Dissolution Rate : 85% in 30 min (pH 6.8)

Form II :

  • Hygroscopicity : 7% w/w moisture uptake at 75% RH

  • Stability : Degrades 2.3%/month at 40°C

Seeding protocols using 0.1% w/w Form I crystals during anti-solvent addition (water:ethanol 1:4) suppress polymorphic transitions during scale-up.

Analytical Characterization Benchmarks

Spectroscopic Signatures

¹H NMR (500 MHz, DMSO-d6) :

  • δ 12.70 (s, 1H, NH)

  • δ 8.82 (s, 1H, H-5)

  • δ 7.93 (s, 1H, H-2)

  • δ 2.38 (s, 3H, CH₃)

LC-MS (ESI+) : m/z 329.2 [M+H]⁺ (calc. 329.1)

Regulatory Compliance

  • Genotoxic Impurities : <0.03% residual hydrazine (ICH Q3A)

  • Heavy Metals : <5 ppm total (USP <232>)

Chemical Reactions Analysis

Types of Reactions

Pyrido[4,3-d]pyrimidine derivatives can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Pyrido[4,3-d]pyrimidine derivatives can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, such as halogens or alkylating agents, under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrido[4,3-d]pyrimidine N-oxides, while reduction can yield tetrahydropyrido[4,3-d]pyrimidines .

Scientific Research Applications

Pyrido[4,3-d]pyrimidine derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrido[4,3-d]pyrimidine derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making these compounds potential candidates for cancer therapy .

Comparison with Similar Compounds

Structural Characteristics

The pyrido[4,3-d]pyrimidine scaffold features a pyridine ring fused at positions 4 and 3 to a pyrimidine ring. This arrangement confers unique electronic properties, enabling interactions with biological targets such as enzymes and receptors. The 5,6,7,8-tetrahydro derivative of this scaffold is particularly significant in synthetic pathways for tetrahydropteroic acid .

Comparative Analysis with Related Pyridopyrimidine Isomers

Pyridopyrimidines exist as four structural isomers: [2,3-d], [3,2-d], [3,4-d], and [4,3-d]. Below is a detailed comparison of their synthetic methods, biological activities, and applications.

Structural and Functional Comparison

Isomer Key Structural Features Notable Applications References
Pyrido[4,3-d] Pyridine fused at C4 and N3 to pyrimidine Precursor for tetrahydropteroic acid; KRAS inhibitors (e.g., MRTX1133)
Pyrido[2,3-d] Pyridine fused at C2 and N3 to pyrimidine Anticancer, antimicrobial, kinase inhibitors (e.g., PA-8 PAC1 antagonist)
Pyrido[3,4-d] Pyridine fused at C3 and N4 to pyrimidine Calcium channel antagonists, tyrosine kinase inhibitors
Pyrido[3,2-d] Pyridine fused at C3 and N2 to pyrimidine Limited reports; explored for antitumor activity

Research Findings and Data Tables

Antimicrobial Activity of Pyrido[2,3-d]pyrimidines (Example)

Compound Inhibition Zone (mm) MIC (µg/mL) MBC (µg/mL) Target Bacteria
6b 21.0 64.5 128.0 S. aureus, B. subtilis
5a 18.5 125.0 250.0 S. aureus

Anticancer Activity of Pyrido[2,3-d]pyrimidines

Compound Target Kinase IC₅₀ (µM) Mechanism of Action
PA-8 PAC1 receptor 0.5 Apoptosis via G1 arrest
12b EGFR/VEGFR2 1.8 Tyrosine kinase inhibition

Q & A

Basic Synthesis

Q: What are the common synthetic routes for preparing Pyrido[4,3-d]pyrimidine derivatives? A: Pyrido[4,3-d]pyrimidine derivatives are typically synthesized via two primary approaches:

  • Multi-step synthesis from pyridine/pyrimidine precursors : Reactions such as cyclization, halogenation, and hydrazone formation are employed. For example, bromomethylpyrimidine intermediates can react with malononitrile or potassium cyanide followed by arenediazonium salts to form the pyrido[4,3-d]pyrimidine scaffold .
  • Multicomponent reactions : One-pot methods using water or microwave irradiation (MWI) with catalysts like diammonium hydrogen phosphate (DAHP) improve efficiency and reduce byproducts .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to enhance yields of Pyrido[4,3-d]pyrimidine derivatives? A: Key optimization strategies include:

  • Solvent selection : Aqueous media or ethanol improve atom economy and reduce toxicity .
  • Catalysis : DAHP or Fe3O4@ZrO2 nanoparticles enhance reaction rates and selectivity .
  • Temperature control : Microwave irradiation reduces reaction time (e.g., from hours to minutes) while maintaining high yields .
  • Stepwise purification : Chromatography or recrystallization ensures high purity, critical for biological testing .

Biological Activities

Q: What therapeutic applications have been explored for Pyrido[4,3-d]pyrimidine derivatives? A: These compounds exhibit diverse bioactivities:

  • Anticancer agents : Inhibition of kinases (CDK2, FGFR, PI3K/mTOR) and eukaryotic elongation factor-2 kinase (eEF-2K) via structural modifications at R1/R2/R3 positions .
  • Antimicrobial activity : Moderate efficacy against bacterial and fungal strains, though structure-activity relationships require further exploration .
  • Enzyme inhibition : Targets include dihydrofolate reductase (DHFR) and protein kinases involved in cell signaling .

Data Contradictions

Q: How should researchers address discrepancies in reported biological activity data? A: Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., MDA-MB-231 vs. MCF-7) or enzyme sources. Standardize protocols using validated models .
  • Structural heterogeneity : Minor substituent changes (e.g., chloro vs. fluoro groups) significantly alter activity. Use SAR studies to isolate critical functional groups .
  • Dosage effects : IC50 values may vary due to concentration-dependent off-target effects. Conduct dose-response assays with positive controls .

Structural Characterization

Q: What analytical methods are recommended for characterizing Pyrido[4,3-d]pyrimidine derivatives? A: Essential techniques include:

  • Spectroscopy : NMR (1H/13C) for confirming substituent positions and purity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formulas .
  • X-ray crystallography : Resolves stereochemistry and ring conformation for docking studies .

Green Chemistry Approaches

Q: Are there eco-friendly synthesis methods for Pyrido[4,3-d]pyrimidine derivatives? A: Sustainable strategies include:

  • Water as solvent : Reduces organic waste and improves safety .
  • Catalyst recycling : Magnetic nanoparticles (e.g., Fe3O4@ZrO2) enable reuse without efficiency loss .
  • Microwave-assisted synthesis : Lowers energy consumption and reaction time .

Mechanistic Pathways

Q: What mechanistic insights exist for Pyrido[4,3-d]pyrimidine synthesis? A: Key pathways involve:

  • Cyclocondensation : Formation of the pyrimidine ring via nucleophilic attack of amines on carbonyl groups .
  • Hydrazone formation : Intermediate hydrazones undergo intramolecular cyclization to form fused rings .
  • Halogen participation : Bromine in bromomethylpyrimidine acts as a leaving group, facilitating nucleophilic substitution .

Advanced Target Design

Q: How can derivatives be tailored for specific biological targets? A: Rational design strategies include:

  • Homology modeling : Predict binding pockets (e.g., eEF-2K catalytic domain) to guide substituent placement .
  • Docking studies : Prioritize derivatives with optimal steric and electronic complementarity .
  • Bioisosteric replacement : Substitute moieties (e.g., CF3 for Cl) to enhance potency or reduce toxicity .

Antimicrobial Evaluation

Q: What methodologies are used to assess antimicrobial potential? A: Standard protocols include:

  • Agar diffusion assays : Measure inhibition zones against Gram-positive/negative bacteria .
  • Minimum inhibitory concentration (MIC) : Determine efficacy in liquid culture .
  • Time-kill kinetics : Evaluate bactericidal/fungicidal activity over 24–48 hours .

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